(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride
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Overview
Description
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-2-yl group attached to a [(4-methoxyphenyl)methyl]amine moiety, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride typically involves the following steps:
Formation of the amine: The initial step involves the reaction of butan-2-ylamine with 4-methoxybenzyl chloride under basic conditions to form (Butan-2-yl)[(4-methoxyphenyl)methyl]amine.
Hydrochloride formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Solvent: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines with different alkyl groups.
Scientific Research Applications
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The methoxyphenyl group may also participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine: Similar structure but with the methoxy group in a different position.
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the para position enhances its electron-donating properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11;/h5-8,10,13H,4,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRQDBRGBTCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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